molecular formula C6H7FN2O3S2 B2991539 2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride CAS No. 2196-68-1

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2991539
CAS No.: 2196-68-1
M. Wt: 238.25
InChI Key: KRHSWBLACJPEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C6H7FN2O3S2. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of 2-acetamido-4-methylthiazole-5-sulfonic acid with sulfuryl chloride. The reaction typically occurs under controlled conditions, with the temperature maintained at a specific range to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or proteins. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but contains a chloride group instead of fluoride.

    2-Acetamido-4-methylthiazole-5-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.

Uniqueness

2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSWBLACJPEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.